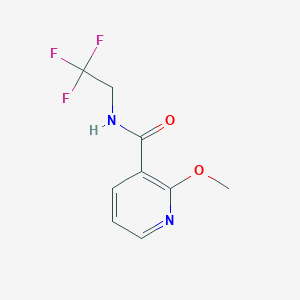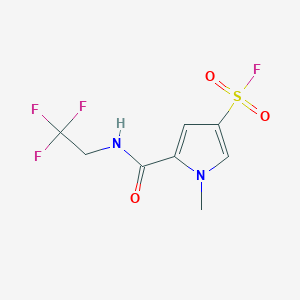![molecular formula C14H19N3O3S B2868361 N-(5-(2-methoxyacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide CAS No. 1428363-62-5](/img/structure/B2868361.png)
N-(5-(2-methoxyacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy and X-ray crystallography could be used to determine the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the carboxamide group might be involved in reactions with nucleophiles, and the methoxy group could potentially undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be determined by its molecular structure. For example, the presence of polar functional groups like the carboxamide might increase its solubility in polar solvents .Applications De Recherche Scientifique
Synthetic Methods and Chemical Reactivity
The research explores synthetic routes and the reactivity of heterocyclic compounds, which are crucial for developing new pharmaceuticals and materials. For instance, innovative synthesis techniques for [1,2,4]Triazolo[1,5-a]pyridines and other heterocycles have been developed, providing valuable insights into the chemistry of similar compounds like N-(5-(2-methoxyacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide (Huntsman & Balsells, 2005).
Antimicrobial and Antitumor Activities
Several studies have focused on the antimicrobial and antitumor potentials of heterocyclic derivatives. For example, compounds with structural motifs similar to the query compound have been evaluated for their cytotoxic effects against various cancer cell lines, showcasing comparable inhibitions to standard treatments (Riyadh, 2011). Furthermore, the synthesis and biological evaluation of heterocyclic compounds have revealed promising anti-inflammatory agents, contributing to the development of new therapeutic options (Thabet et al., 2011).
Chemical Synthesis and Biological Activities
Research on chemical synthesis and the biological activities of various heterocyclic derivatives provides insights into designing and synthesizing new compounds with potential therapeutic applications. For instance, novel syntheses of thiazolo[5,4-d]pyrimidines have been explored for their applications in amplifying the effects of certain antibiotics against bacterial strains, indicating the broad utility of these compounds in enhancing pharmaceutical agents' efficacy (Brown et al., 1977).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[5-(2-methoxyacetyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-20-8-12(18)17-6-5-10-11(7-17)21-14(15-10)16-13(19)9-3-2-4-9/h9H,2-8H2,1H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIFGNLBWZYSSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[(4-aminopyrazol-1-yl)methyl]benzoate](/img/structure/B2868278.png)
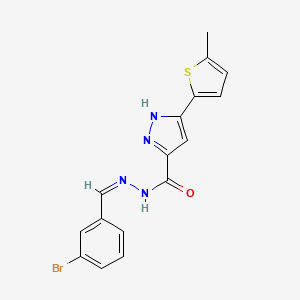
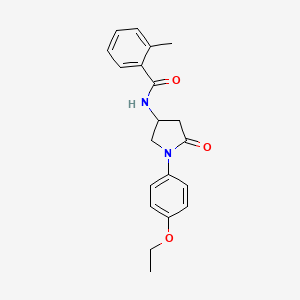
![N-[1-(1,2,5-Dithiazepan-5-yl)-2-methyl-1-oxopropan-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B2868281.png)
![N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-(3-methoxyphenyl)carbamimidoyl]benzamide](/img/structure/B2868283.png)
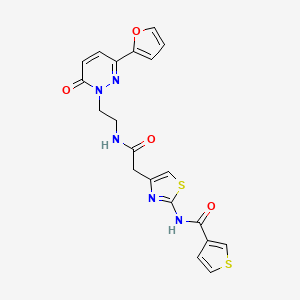
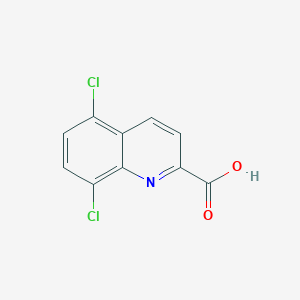
![N-(4-chlorophenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2868289.png)
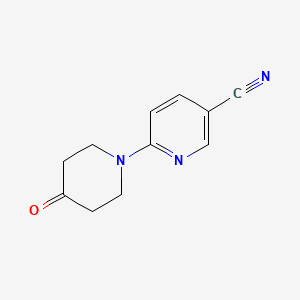
![2-methyl-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2868292.png)
![2-[(2S)-Pyrrolidin-2-yl]acetamide;hydrochloride](/img/structure/B2868295.png)

